1-(4-chloro-2-fluorobenzoyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a benzoyl group substituted with chlorine and fluorine, contributing to its unique chemical properties and potential biological activities. The systematic name reflects its structure, indicating the presence of both a benzoyl moiety and an azepane ring.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted benzoyl chlorides with azepane derivatives. The synthesis and characterization of similar compounds have been documented in scientific literature, providing insights into effective methodologies and potential applications in medicinal chemistry.
1-(4-chloro-2-fluorobenzoyl)azepane can be classified as:
The synthesis of 1-(4-chloro-2-fluorobenzoyl)azepane typically involves several key steps:
Technical details regarding yields, reaction conditions (temperature, time), and solvents used can be found in various synthesis protocols within the literature .
The molecular structure of 1-(4-chloro-2-fluorobenzoyl)azepane features a seven-membered ring containing one nitrogen atom and a benzoyl group substituted with chlorine and fluorine atoms.
Key structural data include:
1-(4-chloro-2-fluorobenzoyl)azepane can participate in various chemical reactions due to its functional groups:
Technical details about specific reactions, including conditions and products formed, can be referenced from synthetic organic chemistry studies .
The mechanism of action for compounds like 1-(4-chloro-2-fluorobenzoyl)azepane is often linked to their interaction with biological targets such as proteins or enzymes. For instance, azepanes have been studied for their potential as inhibitors of protein kinase B (PKB), where they modulate signaling pathways involved in cell growth and survival.
Data from studies indicate that modifications on the benzoyl group significantly influence binding affinity and selectivity towards target receptors .
Relevant data regarding these properties can be found through empirical studies and material safety data sheets .
1-(4-chloro-2-fluorobenzoyl)azepane has potential applications in medicinal chemistry, particularly as a lead compound for developing pharmaceuticals targeting various biological pathways. Its structural features make it a candidate for further optimization in drug discovery processes aimed at treating diseases related to protein kinase dysfunctions.
Research into similar compounds has shown promise in areas such as cancer therapy and metabolic disorders, highlighting the relevance of azepanes in contemporary medicinal chemistry .
1-(4-Chloro-2-fluorobenzoyl)azepane belongs to the bridged bicyclic compounds structural class, specifically classified as an N-acylated azepane derivative. Its molecular framework consists of a saturated seven-membered azepane ring (systematic name: 1H-azepine, hexahydro-) with a benzoyl group attached to the nitrogen atom. The benzoyl moiety is further substituted with chlorine and fluorine atoms at the para and ortho positions relative to the carbonyl attachment point, respectively. This substitution pattern creates a distinctive electronic environment influencing the compound's conformation and reactivity [1].
The systematic IUPAC name for this compound is 1-[(4-chloro-2-fluorophenyl)carbonyl]hexahydro-1H-azepine. The numbering begins with the azepane nitrogen (position 1), followed by the carbonyl carbon, then the benzene ring where carbons adjacent to the carbonyl attachment (C1) bear fluorine (C2) and chlorine (C4) substituents. The molecular formula is C₁₃H₁₅ClFNO, with a molecular mass of 255.72 g/mol. Its structure is unambiguously represented by the canonical SMILES notation C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)F, which encodes the connectivity of all atoms and the spatial relationship of substituents [1].
Common naming confusion arises with structurally similar compounds, particularly regarding the nature of the azepane-benzene linkage and ring size variations. The benzoyl (carbonyl) linkage in 1-(4-chloro-2-fluorobenzoyl)azepane differs fundamentally from the benzyl (methylene) linkage in 1-(4-chloro-2-fluorobenzyl)azepane (C₁₃H₁₈ClFN₂), which contains an additional hydrogen atoms and nitrogen atom [2]. Ring size variations include piperidine analogs like 1-(5-chloro-2-fluorobenzoyl)piperidine (C₁₂H₁₃ClFNO), where the six-membered ring alters conformational flexibility and electron density at nitrogen [6].
Table 1: Structural Comparison of Key Benzoyl-Linked Azepane and Related Derivatives
Compound Name | Molecular Formula | CAS Number | Key Structural Features | Molecular Mass (g/mol) |
---|---|---|---|---|
1-(4-Chloro-2-fluorobenzoyl)azepane | C₁₃H₁₅ClFNO | Not specified | Azepane + 4-Cl-2-F-benzoyl | 255.72 |
1-(4-Chloro-2-fluorobenzyl)azepan-4-amine | C₁₃H₁₈ClFN₂ | Not specified | Azepane + benzyl linker + 4-amine | 256.75 |
3-Chloro-1-(4-fluorobenzoyl)azepan-2-one | C₁₃H₁₃ClFNO₂ | 356569-51-2 | Azepanone + 4-F-benzoyl | 269.70 |
1-(5-Chloro-2-fluorobenzoyl)piperidine | C₁₂H₁₃ClFNO | 1248906-08-2 | Piperidine + 5-Cl-2-F-benzoyl | 241.69 |
The synthetic exploration of azepane derivatives evolved significantly during the late 20th century, paralleling advances in heterocyclic chemistry methodologies. Early routes to N-acylated azepanes faced challenges related to the ring size of azepane, which exhibits greater conformational flexibility but lower nucleophilicity at nitrogen compared to smaller-ring analogs like piperidine or pyrrolidine. Initial syntheses relied on direct N-acylation of commercially available azepane using activated benzoyl chlorides, but these methods often suffered from overacylation or racemization issues when chiral centers were present [3] [6].
A significant methodological advancement emerged with the development of transition metal-catalyzed coupling reactions, which enabled more efficient construction of the benzoyl-azepane linkage under milder conditions. The palladium-catalyzed carbonylation and coupling protocols allowed for the introduction of the substituted benzoyl moiety onto azepane without requiring pre-functionalization of the heterocycle. These techniques proved particularly valuable for introducing halogenated aryl groups that are sensitive to traditional Friedel-Crafts conditions. The ortho-fluorine substitution in 1-(4-chloro-2-fluorobenzoyl)azepane presented specific synthetic challenges due to potential ortho-directed metalation or unwanted elimination reactions, necessitating carefully optimized reaction conditions [4] [6].
The structural evolution of this compound reflects broader trends in heterocyclic chemistry. Initially, azepane derivatives were considered primarily as synthetic intermediates rather than target structures. The discovery of their enhanced metabolic stability compared to five- and six-membered ring analogs shifted this perspective. The synthesis of 1-(4-chloro-2-fluorobenzoyl)azepane specifically benefited from innovations in protecting group strategies for secondary amines and regioselective halogenation techniques that allowed precise installation of chlorine at the para position without affecting the ortho-fluorine [3]. The development of cold-chain transportation protocols for related azepanone intermediates (e.g., 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one, CAS 356569-51-2) further facilitated the practical synthesis and handling of these compounds on industrial scales [3].
Compared to its piperidine analog 1-(5-chloro-2-fluorobenzoyl)piperidine (CAS 1248906-08-2), the azepane derivative exhibits distinct conformational behavior. The seven-membered ring adopts twist-chair conformations that project the benzoyl carbonyl into different spatial orientations compared to the more rigid chair conformation of piperidine derivatives. This flexibility was historically viewed as a disadvantage for target binding specificity, but modern medicinal chemistry has exploited this property for modulating selectivity profiles against diverse biological targets [6].
The structural architecture of 1-(4-chloro-2-fluorobenzoyl)azepane embodies key pharmacophoric elements that have proven valuable across multiple therapeutic domains. The chloro-fluoro substitution pattern on the benzoyl ring creates a distinctive electronic profile characterized by a strong dipole moment (approximately 2.7 Debye) and moderate lipophilicity (calculated logP ≈ 2.8), properties that influence membrane permeability and target engagement kinetics. The ortho-fluorine specifically reduces carbonyl oxygen basicity through resonance and inductive effects, potentially enhancing metabolic stability by reducing glucuronidation susceptibility [1] [4].
As a privileged scaffold, the azepane core provides three-dimensional complexity with multiple vectors for structural diversification. Patent analyses reveal extensive incorporation of this scaffold in bioactive molecules targeting central nervous system disorders, oncology, and inflammation. US Patent US8466143B2 specifically claims azepine derivatives as pharmaceutical agents with demonstrated activity against neurological targets, highlighting the importance of the seven-membered ring for blood-brain barrier penetration [4]. The expanded ring size enables optimal spatial positioning of substituents for interacting with deep hydrophobic pockets in target proteins that are inaccessible to smaller heterocycles.
The chloro-fluorobenzoyl moiety serves as a versatile bioisostere for various privileged fragments in medicinal chemistry. The para-chlorine atom facilitates halogen bonding interactions with carbonyl oxygen atoms in protein backbones, while the ortho-fluorine influences aryl ring conformation through steric effects. Molecular docking studies of analogs suggest this fragment engages targets through simultaneous halogen bonding (chlorine), hydrogen bonding (carbonyl), and hydrophobic interactions (aryl ring) – a multi-point binding capability that enhances binding affinity and selectivity [3] [7].
Table 2: Therapeutic Applications of Azepane Derivatives Featuring Halogenated Benzoyl Groups
Therapeutic Area | Molecular Target | Role of Azepane Scaffold | Patent/Clinical Status |
---|---|---|---|
Oncology | Kinase targets | Provides optimal vectoring for deep pocket binding | Covered under US8466143B2 [4] |
Neurological Disorders | GPCRs (e.g., SDF-1 receptors) | Enhances blood-brain barrier penetration | Claimed in US9428456B2 [5] |
Metabolic Diseases | Enzymatic targets | Modulates selectivity versus related isoforms | Preclinical development |
Inflammation | Cytokine signaling | Reduces hERG liability compared to piperidines | Phase I trials (analogs) |
Structure-activity relationship (SAR) studies consistently demonstrate the superiority of the azepane ring over smaller analogs in specific contexts. For instance, azepane derivatives consistently show reduced hERG channel affinity compared to piperidine analogs – a critical advantage for avoiding cardiotoxicity in drug development. The enhanced conformational flexibility allows the molecule to adopt bioactive conformations with lower energy penalties, translating to improved binding entropy. Additionally, the azepane nitrogen exhibits pKa values approximately 0.5-1.0 units lower than piperidine counterparts, reducing cationic character at physiological pH and potentially improving tissue distribution [5] [8].
The future potential of this scaffold lies in its application to proteolysis targeting chimeras (PROTACs) and covalent inhibitors. The chloro-fluoroaryl moiety provides an ideal attachment point for linker groups in bifunctional molecules, while the azepane nitrogen can serve as a ligation handle for E3 ligase binders. Preliminary research indicates that the increased steric bulk around the nitrogen enhances selectivity in covalent modification when appropriately functionalized. As drug discovery increasingly focuses on challenging targets like protein-protein interactions, the three-dimensional complexity and tunable properties of 1-(4-chloro-2-fluorobenzoyl)azepane position it as a valuable scaffold for next-generation therapeutics [4] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9